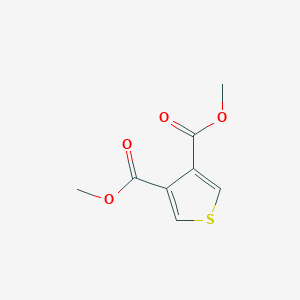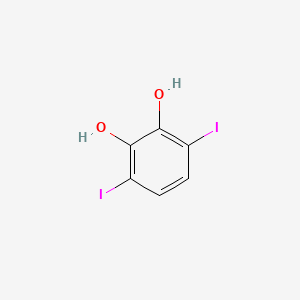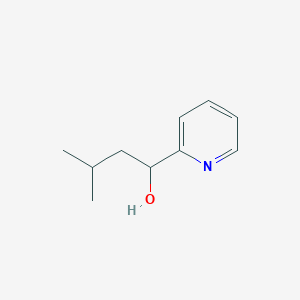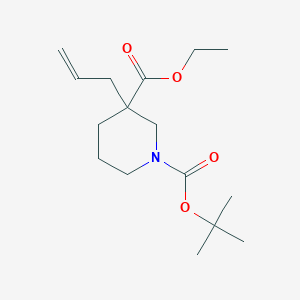
Ethyl 1-Boc-3-allylpiperidine-3-carboxylate
Overview
Description
Ethyl 1-Boc-3-allylpiperidine-3-carboxylate is a chemical compound with the CAS Number: 374795-32-1. Its molecular weight is 297.39 and its molecular formula is C16H27NO4 . It is a colorless to yellow liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-tert-butyl 3-ethyl 3-allyl-1,3-piperidinedicarboxylate . The InChI code is 1S/C16H27NO4/c1-6-9-16(13(18)20-7-2)10-8-11-17(12-16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 .Physical And Chemical Properties Analysis
This compound is stored at a temperature of +4°C . Unfortunately, the boiling point is not specified .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : It can be synthesized through multi-step reactions involving processes like hydrogenation, Boc (tert-butoxycarbonyl) protection, methylation, oximation, hydrolysis, esterification, and ammonolysis (Wang, Liu, Cao, & Wang, 2008).
- Chemical Reactivity : Ethyl 1-Boc-3-allylpiperidine-3-carboxylate demonstrates unique reactivity patterns in various chemical reactions, including the formation of cyclic α-diazo-β-hydroxy esters and interaction with boron trifluoride etherate, leading to a range of products depending on the reaction conditions (Pellicciari, Natalini, Sadeghpour, Marinozzi, Snyder, Williamson, Kuethe, & Padwa, 1996).
Applications in Bioconjugation and Organic Chemistry
- Role in Amide Formation : This compound is relevant in the study of amide formation mechanisms in aqueous media, particularly when exploring reactions between carboxylic acid and amine (Nakajima & Ikada, 1995).
- Use in Synthesis of Protected Amino Acids : It serves as an intermediate in the synthesis of protected amino acids and other organic compounds, contributing to advancements in organic synthesis methodologies (Betsbrugge, Tourwé, Kaptein, Kierkels, & Broxterman, 1997).
Advancements in Medicinal Chemistry
- Development of Novel Compounds : Its derivatives are employed in the synthesis of novel compounds with potential biological activity, as seen in the Ugi four-component condensation reaction (Shiri, Zolfigol, Khazaei, Faal-Rastegar, & Kruger, 2014).
- Biocatalytic Applications : In biocatalysis, it's used for asymmetric synthesis, such as in the case of Sphingomonas aquatilis-mediated synthesis of N-Boc-vinyl-ACCA Ethyl Ester, a key intermediate in hepatitis C virus inhibitors (Zhu, Shi, Zhang, & Zheng, 2018).
Emerging Technologies
- Innovations in Flow Chemistry : This compound is instrumental in exploring new frontiers in flow chemistry, as demonstrated by the large-scale carboxylation of N-Boc-4,4-difluoropiperidine using a continuous flow process (Kestemont, Frost, Jacq, Pasau, Perl, Brown, & Tissot, 2021).
Safety and Hazards
The safety information available indicates that the compound should be handled with caution. The GHS pictogram signal word is “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-prop-2-enylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-6-9-16(13(18)20-7-2)10-8-11-17(12-16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMFQYXRHFENEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-Boc-3-allylpiperidine-3-carboxylate | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

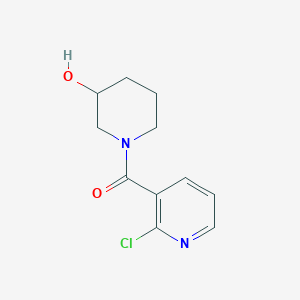
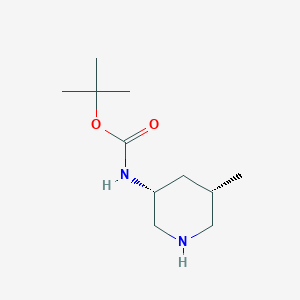
![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B1427278.png)
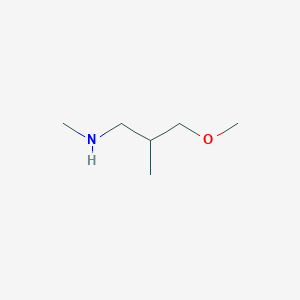
![2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B1427280.png)
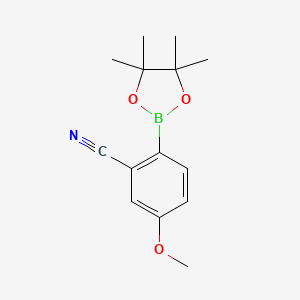
![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate](/img/structure/B1427283.png)
![2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B1427286.png)

